molecular formula C17H31ClN2O5S B1237343 Pirlimycina; Pirlimycinum

Pirlimycina; Pirlimycinum

カタログ番号 B1237343
分子量: 411 g/mol
InChIキー: HBJOXQRURQPDEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.

科学的研究の応用

Environmental Impact Assessment

Pirlimycin, commonly used for treating mastitis in dairy cows, is assessed for its environmental impact. Studies show that pirlimycin is excreted via feces and urine, highlighting the need for effective management strategies to mitigate environmental pollution caused by livestock antibiotics (Ray et al., 2014). Additionally, research on antibiotic resistance genes in dairy cows' feces following antibiotic treatments, including pirlimycin, reveals no significant difference in resistance gene abundance, suggesting a limited impact on antibiotic resistance development (Feng et al., 2020).

Antibacterial Efficacy and Resistance

Pirlimycin is known for its efficacy against major pathogens causing bovine mastitis, such as staphylococci and streptococci. Studies validate its activity against these pathogens, offering insights into its clinical use in veterinary medicine (Thornsberry et al., 1993). However, research also indicates a relationship between the usage of antimicrobial drugs, including pirlimycin, and the susceptibility of gram-positive mastitis pathogens, suggesting a potential for developing resistance (Pol & Ruegg, 2007).

Analytical Method Development

Developing and validating analytical methods for identifying and quantifying pirlimycin in biological samples like bovine feces and urine is essential for environmental and pharmacological studies. The development of such methods aids in assessing the fate and environmental impact of this antibiotic on farms (Ray et al., 2014).

Therapeutic Applications in Veterinary Medicine

The efficacy of pirlimycin in treating mastitis in dairy cows has been extensively studied. It has been found effective for treating both clinical and subclinical mastitis, with studies demonstrating its impact on milk quality and somatic cell counts (Peng, 2011). Additionally, prepartum intramammary treatment with pirlimycin has been shown to reduce the prevalence of early lactation intramammary infections (Middleton et al., 2005).

Impact on Microbiomes

Research on the impact of pirlimycin on the fecal microbiome of dairy cattle reveals significant changes in the microbial composition following treatment. This highlights the broader ecological implications of antibiotic use in livestock (Adkins et al., 2020).

特性

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOXQRURQPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868524
Record name Methyl 7-chloro-6,7,8-trideoxy-6-[(4-ethylpiperidine-2-carbonyl)amino]-1-thiooctopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycina; Pirlimycinum
Reactant of Route 2
Pirlimycina; Pirlimycinum
Reactant of Route 3
Pirlimycina; Pirlimycinum
Reactant of Route 4
Reactant of Route 4
Pirlimycina; Pirlimycinum
Reactant of Route 5
Pirlimycina; Pirlimycinum
Reactant of Route 6
Pirlimycina; Pirlimycinum

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。